molecular formula C12H12O2 B141878 2,3-Bis(hydroxymethyl)naphthalene CAS No. 31554-15-1

2,3-Bis(hydroxymethyl)naphthalene

Cat. No.: B141878
CAS No.: 31554-15-1
M. Wt: 188.22 g/mol
InChI Key: DTYJRRQQOLBRGH-UHFFFAOYSA-N
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Description

2,3-Bis(hydroxymethyl)naphthalene: is an organic compound with the molecular formula C₁₂H₁₂O₂. It is a derivative of naphthalene, where two hydroxymethyl groups are attached to the 2 and 3 positions of the naphthalene ring. This compound is known for its applications in various fields, including organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3-Bis(hydroxymethyl)naphthalene can be synthesized through several methods. One common approach involves the reduction of 2,3-diformylnaphthalene using sodium borohydride in methanol. The reaction typically proceeds under mild conditions, yielding the desired product with high purity .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 2,3-diformylnaphthalene using a palladium catalyst. This method allows for large-scale production with high efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions: 2,3-Bis(hydroxymethyl)naphthalene undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl groups can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate.

    Reduction: The compound can be reduced to form 2,3-dimethylnaphthalene using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxymethyl groups can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Various halogenating agents for halogenation reactions.

Major Products Formed:

Scientific Research Applications

2,3-Bis(hydroxymethyl)naphthalene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Bis(hydroxymethyl)naphthalene involves its ability to undergo various chemical transformations. The hydroxymethyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules. These properties make it a versatile compound in organic synthesis and material science .

Comparison with Similar Compounds

  • 2,6-Bis(hydroxymethyl)naphthalene
  • 1,4-Bis(hydroxymethyl)naphthalene
  • 2,3-Dimethylnaphthalene

Comparison: 2,3-Bis(hydroxymethyl)naphthalene is unique due to the specific positioning of the hydroxymethyl groups on the naphthalene ring. This positioning influences its reactivity and the types of reactions it can undergo. Compared to 2,6-Bis(hydroxymethyl)naphthalene, which has hydroxymethyl groups on the 2 and 6 positions, this compound exhibits different chemical behavior and applications .

Properties

IUPAC Name

[3-(hydroxymethyl)naphthalen-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O2/c13-7-11-5-9-3-1-2-4-10(9)6-12(11)8-14/h1-6,13-14H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTYJRRQQOLBRGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10344629
Record name 2,3-Bis(hydroxymethyl)naphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10344629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31554-15-1
Record name 2,3-Bis(hydroxymethyl)naphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10344629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 2,3-naphthalenedicarboxylic acid (4.6 g, 0.023 mole) in dry THF (135 mL, wanned to 50° C. to maintain solution) is added dropwise over 15 minutes to a 1.15 M lithium aluminum hydride solution in THF (45 mL, 0.052 mole). The solution is stirred 3 hours after which TLC indicated consumption of diacid and formation of a new major product. The reaction is quenched carefully with THF-water, then 2N hydrochloric acid (40 mL) is added, and the resulting mixture is extracted 3 times with ether. The combined ether extracts are washed with water (2 times), with saturated sodium bicarbonate solution (1 time), with water, and are dried (sodium sulfate), filtered, and concentrated to give a tan solid (3.67 g). The solid is recrystallized from ethyl acetate giving the title compound (2.91 g) as a light tan crystalline material, mp 161°-162° C. (lit. ref mp 160° C.).
Quantity
4.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
135 mL
Type
solvent
Reaction Step One
Name
Quantity
45 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How do 1-aryl-2,3-bis(hydroxymethyl)naphthalene lignans interact with PDE IV and what are the downstream effects of this interaction?

A1: While the exact binding mechanism of these compounds to PDE IV is not explicitly detailed in the provided abstracts, they are described as "selective PDE IV inhibitors." [] This implies that these compounds directly interact with the PDE IV enzyme, likely at its catalytic site, to block its activity. [] PDE IV specifically degrades cyclic adenosine monophosphate (cAMP), a crucial secondary messenger involved in various cellular processes, including smooth muscle relaxation in the airways. [] By inhibiting PDE IV, these compounds prevent cAMP degradation, leading to increased intracellular cAMP levels. This increase in cAMP is likely responsible for the observed antispasmogenic activity, as it promotes relaxation of airway smooth muscle and helps mitigate bronchoconstriction. []

Q2: What is the impact of structural modifications on the activity and selectivity of 1-aryl-2,3-bis(hydroxymethyl)naphthalene lignans as PDE IV inhibitors?

A2: The research highlights the significance of specific structural modifications for enhancing both the potency and selectivity of these compounds towards PDE IV. Replacing the 1-phenyl ring with an N-alkylpyridone ring significantly improved selectivity for PDE IV over PDE III. [] This suggests that the N-alkylpyridone moiety contributes to a more favorable interaction with the PDE IV enzyme compared to PDE III. Furthermore, within the series of N-alkylpyridone derivatives, the presence of specific substituents on the pyridone ring, such as the 2-methoxyethyl group in compound 17f, was correlated with increased potency in inhibiting both histamine-induced and antigen-induced bronchoconstriction in guinea pig models. [] This structure-activity relationship emphasizes the importance of specific chemical groups at precise positions for optimal interaction with PDE IV and subsequent biological activity.

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